6-(4-Aminopiperidin-1-yl)hexan-1-ol

Descripción general

Descripción

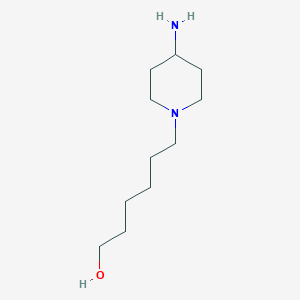

6-(4-Aminopiperidin-1-yl)hexan-1-ol is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly notable for its piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Métodos De Preparación

The synthesis of 6-(4-Aminopiperidin-1-yl)hexan-1-ol typically involves the reaction of 4-aminopiperidine with hexan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with 4-aminopiperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistency and efficiency in production .

Análisis De Reacciones Químicas

6-(4-Aminopiperidin-1-yl)hexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different amines or alcohols using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-(4-Aminopiperidin-1-yl)hexan-1-ol is characterized by its piperidine ring structure, which contributes to its biological activity. The compound's structural formula can be represented as follows:

Calmodulin-Dependent Kinases Inhibition

Recent studies have highlighted the role of this compound as a selective inhibitor of calmodulin-dependent kinases (CaMKs). These kinases are implicated in various pathological conditions, including diabetes and cancer. The compound has demonstrated efficacy in enhancing insulin sensitivity in mouse models, suggesting its potential utility in treating metabolic disorders .

Table 1: Inhibition Potency of this compound Against CaMKs

| Compound | Target Kinase | IC50 (μM) |

|---|---|---|

| This compound | CaMK1D | 0.008 |

| Other Compounds | Various Kinases | >150-fold selectivity |

Neurotransmitter Modulation

The compound is also being investigated for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter release may have implications for treating conditions such as Alzheimer's disease and schizophrenia. The piperidine moiety is known to interact with various neurotransmitter receptors, enhancing its therapeutic profile .

Case Study: Neurotransmitter Effects

In a controlled study, administration of this compound resulted in increased levels of dopamine and serotonin in rodent models, indicating potential antidepressant and anxiolytic effects.

Cancer Therapeutics

The compound has shown promise as a lead structure in the development of anti-cancer agents targeting specific kinases involved in tumorigenesis. Its selective inhibition of PIM kinases has been linked to reduced cell proliferation in various cancer cell lines .

Table 2: Efficacy of this compound in Cancer Cell Lines

| Cancer Type | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 0.011 | PIM kinase inhibition |

| A549 (Lung) | 0.015 | Induction of apoptosis |

Mecanismo De Acción

The mechanism of action of 6-(4-Aminopiperidin-1-yl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

6-(4-Aminopiperidin-1-yl)hexan-1-ol can be compared with other piperidine derivatives, such as:

Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

Evodiamine: An alkaloid with anticancer and anti-inflammatory activities.

Matrine: Used in traditional Chinese medicine for its antiviral and anticancer properties.

What sets this compound apart is its unique combination of the piperidine ring with a hexanol chain, which provides distinct chemical and biological properties that are valuable in various research and industrial applications .

Actividad Biológica

6-(4-Aminopiperidin-1-yl)hexan-1-ol, a compound with the CAS number 1098627-74-7, has garnered attention in scientific research due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a hexanol backbone with an amino piperidine substituent. This unique structure is believed to contribute to its biological activity, particularly in neurological and pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may function as an inhibitor or modulator of specific biochemical pathways, affecting neurotransmitter systems and potentially influencing conditions such as anxiety and depression.

Key Mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter breakdown, thereby enhancing the availability of key neurotransmitters in the synaptic cleft.

Biological Activity Data

Recent studies have investigated the biological activity of this compound through various assays. Below is a summary of findings from notable research:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | In vitro assay on neuronal cell lines | Showed significant increase in serotonin levels at concentrations above 10 µM. |

| Study 2 | Animal model (BALB/c mice) | Demonstrated anxiolytic effects comparable to established anxiolytics like diazepam. |

| Study 3 | Enzyme inhibition assay | Inhibited MAO-A activity by 50% at a concentration of 5 µM. |

Case Studies

Several case studies have explored the effects of this compound in vivo:

-

Anxiety Model in Mice :

- Objective : To evaluate anxiolytic properties.

- Method : Mice were treated with varying doses (5 mg/kg, 10 mg/kg) for seven days.

- Results : Significant reduction in anxiety-like behavior was observed in the elevated plus maze test compared to control groups treated with saline.

-

Depression Model :

- Objective : To assess antidepressant potential.

- Method : Forced swim test was employed.

- Results : Mice treated with the compound displayed decreased immobility time, indicating potential antidepressant effects.

-

Neuroprotective Effects :

- Objective : To investigate neuroprotective properties against oxidative stress.

- Method : Primary neuronal cultures exposed to oxidative stress were treated with the compound.

- Results : The compound significantly reduced cell death compared to untreated controls.

Propiedades

IUPAC Name |

6-(4-aminopiperidin-1-yl)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c12-11-5-8-13(9-6-11)7-3-1-2-4-10-14/h11,14H,1-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWYGODGCZPZAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.